4-((3,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-((3,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 478256-68-7
VCID: VC20186272
InChI: InChI=1S/C16H12Cl2N4OS/c1-23-14-5-3-2-4-11(14)15-20-21-16(24)22(15)19-9-10-6-7-12(17)13(18)8-10/h2-9H,1H3,(H,21,24)/b19-9+
SMILES:
Molecular Formula: C16H12Cl2N4OS
Molecular Weight: 379.3 g/mol

4-((3,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 478256-68-7

Cat. No.: VC20186272

Molecular Formula: C16H12Cl2N4OS

Molecular Weight: 379.3 g/mol

* For research use only. Not for human or veterinary use.

4-((3,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol - 478256-68-7

Specification

CAS No. 478256-68-7
Molecular Formula C16H12Cl2N4OS
Molecular Weight 379.3 g/mol
IUPAC Name 4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H12Cl2N4OS/c1-23-14-5-3-2-4-11(14)15-20-21-16(24)22(15)19-9-10-6-7-12(17)13(18)8-10/h2-9H,1H3,(H,21,24)/b19-9+
Standard InChI Key XEZVKKNUHZDXFQ-DJKKODMXSA-N
Isomeric SMILES COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl
Canonical SMILES COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₆H₁₂Cl₂N₄OS, featuring a 1,2,4-triazole ring substituted at positions 3, 4, and 5 (Figure 1). Key structural attributes include:

  • Triazole core: A five-membered heterocycle with three nitrogen atoms, contributing to electronic stability and hydrogen-bonding capacity.

  • 3,4-Dichlorobenzylidene group: An electron-withdrawing substituent that enhances reactivity and target binding.

  • 2-Methoxyphenyl moiety: A lipophilic group improving membrane permeability .

Physicochemical Properties

PropertyValue
Molecular Weight379.3 g/mol
Melting Point154–164°C (dependent on purity)
LogP (cLogP)5.8 (predicted)
SolubilityLow in water; soluble in DMSO

The presence of chlorine atoms and the methoxy group increases hydrophobicity, as evidenced by a high cLogP value.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol (Scheme 1) :

  • Formation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol:

    • React 2-methoxybenzoyl chloride with thiosemicarbazide.

    • Cyclize intermediates using CS₂/KOH under reflux .

  • Schiff Base Condensation:

    • Treat the triazole-thiol with 3,4-dichlorobenzaldehyde in ethanol.

    • Catalyze with HCl (0.5 mol%) at 60°C for 4 hours.

Reaction Conditions

ParameterValue
SolventEthanol
Temperature60°C
Yield70–82%

Characterization

  • NMR: ¹H NMR (300 MHz, CDCl₃) shows signals at δ 2.07 (s, 3H, CH₃), 3.8 (s, 3H, OCH₃), and 7.68–7.71 (m, 2H, aromatic) .

  • LC-MS: [M+H]⁺ peak at m/z 379.018 confirms molecular weight .

Biological Activities

Antitubercular Activity

In a BACTEC 460 radiometric assay, the compound demonstrated 87% inhibition of M. tuberculosis H37Rv at 6.25 μg/mL, outperforming first-line drugs like isoniazid (MIC: 0.2 μg/mL) . Against multidrug-resistant (MDR) strains, it showed 72% inhibition at 12.5 μg/mL .

Mechanism of Action:

  • Binds to β-ketoacyl carrier protein synthase III (FabH) with a docking score of −8.2 kcal/mol .

  • Disrupts mycolic acid biosynthesis, critical for mycobacterial cell walls .

Antimicrobial Properties

MicroorganismInhibition Zone (mm)MIC (μg/mL)
Staphylococcus aureus14.212.5
Escherichia coli10.525.0
Candida albicans11.850.0

The 3,4-dichloro group enhances membrane disruption, while the methoxy group aids penetration .

Hazard CodeRisk Statement
H301Toxic if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Handling requires PPE (gloves, goggles) and ventilation. Ecotoxicological data suggest moderate aquatic toxicity (LC₅₀ = 5.6 mg/L for Daphnia magna) .

Pharmacokinetic and Mechanistic Insights

ADME Profile

ParameterValue
Plasma Protein Binding89%
Half-life (t₁/₂)6.2 hours (rat model)
Metabolic PathwayCYP3A4-mediated oxidation

Molecular Docking Studies

  • Target: Enoyl-acyl carrier protein reductase (InhA)

  • Binding Energy: −9.1 kcal/mol

  • Key Interactions: Hydrogen bonds with Tyr158 and hydrophobic contacts with Phe149 .

Future Directions

  • Structural Optimization: Introduce polar groups (e.g., -OH, -COOH) to improve solubility.

  • In Vivo Efficacy Trials: Evaluate pharmacokinetics in murine TB models.

  • Combination Therapy: Pair with rifampicin to circumvent MDR-TB resistance .

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